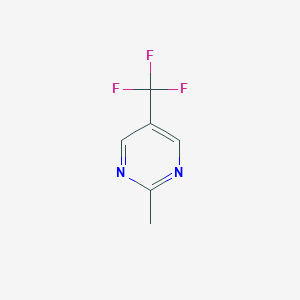

2-Methyl-5-(trifluoromethyl)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-10-2-5(3-11-4)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZUZCTXCDEUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447982 | |

| Record name | 2-Methyl-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176214-10-1 | |

| Record name | 2-Methyl-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 5 Trifluoromethyl Pyrimidine and Analogous Pyrimidine Structures

General Strategies for Trifluoromethylpyrimidine Core Construction

The de novo construction of the pyrimidine (B1678525) ring is a versatile approach that allows for the introduction of the trifluoromethyl group at a specific position from the outset. This is often achieved through cyclocondensation reactions, cycloadditions, multicomponent reactions, and annulation strategies.

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrimidines. These reactions typically involve the formation of a new ring from two or more components, with the elimination of a small molecule such as water or an alcohol.

The reaction of amidines with 1,3-dicarbonyl compounds is a classical and widely used method for pyrimidine synthesis, known as the Pinner synthesis. mdpi.com In the context of trifluoromethylated pyrimidines, trifluoroacetamidine serves as a key building block. The reaction involves the condensation of trifluoroacetamidine with a dicarbonyl compound or its synthetic equivalent. The general mechanism proceeds through initial condensation to form an intermediate that subsequently undergoes cyclization and dehydration to yield the pyrimidine ring.

For the synthesis of 2-methyl-5-(trifluoromethyl)pyrimidine, a suitable dicarbonyl precursor would be required. While direct examples for this specific compound are not prevalent in the provided search results, the general principle of the Pinner synthesis with fluorinated building blocks is a well-established strategy. mdpi.com

Cycloaddition reactions, particularly [3+2] and [3+3] cycloadditions, offer powerful methods for the construction of heterocyclic rings. nih.govmdpi.com In the synthesis of trifluoromethylated pyrimidines, these reactions can involve the use of fluorinated precursors. For instance, a [3+2]-cycloaddition of nitrile imines with trifluoroacetonitrile can be employed for the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles, a strategy that highlights the utility of fluorinated building blocks in heterocyclic synthesis. nih.govmdpi.com While not a direct synthesis of pyrimidines, this demonstrates the principle of using fluorinated precursors in cycloaddition reactions.

Another approach involves the intramolecular [4+2] cycloaddition reactions of pyridazinecarbonitriles with alkyne side chains, which have been used to construct fused ring systems. researchgate.net The application of such strategies with fluorinated precursors could provide a route to trifluoromethylated pyrimidines.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the structural features of all the starting materials. researchgate.netias.ac.in A one-pot, multi-component reaction strategy has been developed for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives. researchgate.net This method effectively addresses the challenges of regioselectivity often encountered in the direct trifluoromethylation of the pyrimidine ring. researchgate.net

One such strategy involves the three-component reaction of sodium triflinate (CF3SO2Na), aryl enaminones, and aryl amidine hydrochlorides. researchgate.net This reaction proceeds via a radical addition of the trifluoromethyl group, followed by oxidation, nucleophilic addition, elimination, and intramolecular cyclization to afford the 5-trifluoromethyl pyrimidine derivatives with good functional group tolerance and in yields up to 80%. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |

| CF3SO2Na | Aryl enaminone | Aryl amidine hydrochloride | 5-Trifluoromethyl pyrimidine derivative | up to 80 |

This table illustrates a general multicomponent reaction for the synthesis of 5-trifluoromethyl pyrimidine derivatives.

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are another effective strategy for pyrimidine synthesis. Amidines are frequently used as key nucleophiles in these reactions. A metal-free tandem [3+3] annulation and visible-light-enabled photo-oxidation of amidines with α,β-unsaturated ketones has been reported for the synthesis of multi-substituted pyrimidines. rsc.org This approach offers a green and mild alternative to traditional methods that often rely on transition-metal catalysts. rsc.org

While a specific example for this compound is not detailed, the versatility of this method suggests its potential applicability by using appropriately substituted amidines and α,β-unsaturated ketones.

Direct Introduction and Functionalization of the Trifluoromethyl Group onto Pre-formed Pyrimidine Rings

An alternative to building the pyrimidine ring from scratch is the direct introduction of a trifluoromethyl group onto a pre-formed pyrimidine nucleus. This approach is often referred to as late-stage fluorination and is particularly valuable for the modification of complex molecules.

Direct C-H trifluoromethylation of pyridines has been achieved with high regioselectivity using an N-methylpyridine quaternary ammonium activation strategy. acs.org This method involves treating pyridinium iodide salts with trifluoroacetic acid in the presence of silver carbonate. acs.org While this is demonstrated on pyridines, similar activation strategies could potentially be applied to pyrimidine rings.

For pyrimidine nucleosides, a direct and high-yielding protocol for trifluoromethylation has been developed. nih.gov This method involves the microwave-assisted copper-mediated trifluoromethylation of 5-iodopyrimidine nucleosides using methyl fluorosulfonyldifluoroacetate (Chen's reagent). nih.gov This three-step synthesis, starting from the iodo-precursor, provides a convenient route to 5-trifluoromethyl pyrimidine nucleosides. nih.gov Another early example of direct trifluoromethylation involved the treatment of 5-iodouridine derivatives with trifluoromethyl iodide and copper powder. rsc.org

| Starting Material | Reagent | Product |

| 5-Iodopyrimidine nucleoside | Methyl fluorosulfonyldifluoroacetate (Chen's reagent), Cu, Microwave | 5-Trifluoromethyl pyrimidine nucleoside |

| 5-Iodouridine derivative | Trifluoromethyl iodide, Cu | 5-Trifluoromethyluridine derivative |

This table summarizes methods for the direct trifluoromethylation of pre-formed pyrimidine rings.

Regioselective C-H Trifluoromethylation Approaches

Direct C-H trifluoromethylation is an atom-economical approach that avoids the need for pre-functionalized substrates. Achieving regioselectivity—the ability to target a specific C-H bond on the pyrimidine ring—is a primary challenge due to the electronic properties of the heterocycle.

Nucleophilic activation is a powerful strategy for achieving regioselective C-H functionalization of heteroaromatic compounds, including pyrimidine analogues like pyridines and quinolines. researchgate.netchemrxiv.org This approach temporarily dearomatizes the ring, creating a more reactive, electron-rich intermediate that can precisely direct the introduction of an electrophilic trifluoromethylating agent. researchgate.netchemrxiv.org

A prominent method involves the hydrosilylation of the pyridine or quinoline ring, which generates nucleophilic N-silyl enamine intermediates. researchgate.netelsevierpure.com These intermediates then undergo a highly regioselective reaction with an electrophilic trifluoromethyl source, such as Togni's reagent. researchgate.net This process has been successfully applied to achieve 3-position-selective trifluoromethylation of pyridine rings, a functionalization that is typically difficult to achieve through conventional electrophilic aromatic substitution. researchgate.netchemrxiv.orgelsevierpure.com The reaction proceeds through the formation of the enamine, which then attacks the CF3+ source, followed by rearomatization to yield the final product. researchgate.netelsevierpure.com

Table 1: Nucleophilic Activation for C3-Trifluoromethylation of Quinolines

| Entry | Substrate | Silane | CF3+ Source | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Quinoline | HSiMe2Ph | Togni's Reagent I | 3-(Trifluoromethyl)quinoline | 85 |

| 2 | 6-Bromoquinoline | HSiMe2Ph | Togni's Reagent I | 6-Bromo-3-(trifluoromethyl)quinoline | 81 |

| 3 | 7-Methylquinoline | HSiMe2Ph | Togni's Reagent I | 7-Methyl-3-(trifluoromethyl)quinoline | 78 |

Data compiled from studies on regioselective trifluoromethylation. researchgate.net

This strategy demonstrates high functional group tolerance and has been used in the late-stage functionalization of complex, bioactive molecules. researchgate.netchemrxiv.org

The formation of enamine intermediates is central to several trifluoromethylation strategies. researchgate.netelsevierpure.com As discussed in the nucleophilic activation section, the dearomatization of N-heterocycles like pyridines through hydrosilylation leads to the in situ formation of an enamine. researchgate.netelsevierpure.com This enamine is sufficiently nucleophilic to react with electrophilic trifluoromethylating reagents. researchgate.netnih.gov

The general mechanism involves the enamine's double bond attacking the electrophilic "CF3+" source. The resulting intermediate then eliminates the activating group (e.g., a silyl group) and restores the aromaticity of the pyrimidine ring. researchgate.net The success of this method hinges on the stability and reactivity of the enamine intermediate, as well as the choice of the electrophilic CF3 reagent, with reagents like Togni's and Umemoto's reagents being commonly employed. researchgate.netmdpi.com This pathway offers a reliable method for installing a trifluoromethyl group at a position dictated by the initial nucleophilic attack and subsequent enamine formation. researchgate.net

Halogen-Fluorine Exchange Methods from Trichloromethyl-Substituted Precursors

One of the most established and industrially significant methods for synthesizing trifluoromethyl-substituted heterocycles is through a halogen-fluorine exchange (HALEX) reaction. nih.gov This process involves synthesizing a trichloromethyl-substituted pyrimidine precursor, which is then treated with a fluorinating agent to replace the chlorine atoms with fluorine. nih.govthieme.de

The synthesis of the precursor, such as a 4-chloro-2-(trichloromethyl)pyrimidine, can be achieved through an acylation/cyclization-chlorination process. thieme.de These trichloromethyl intermediates are valuable building blocks for creating a variety of substituted pyrimidines. thieme.de The subsequent fluorination step is typically carried out using reagents like antimony trifluoride (SbF3), often with a catalyst such as antimony pentachloride (SbCl5), or anhydrous hydrogen fluoride (HF). nih.gov The conditions for this exchange reaction, particularly temperature and pressure, are critical for achieving high conversion and yield. nih.gov

Table 2: Halogen-Fluorine Exchange for TFMP Synthesis

| Precursor | Fluorinating Agent | Catalyst | Product | Key Feature |

|---|---|---|---|---|

| 2,3-Dichloro-5-(trichloromethyl)pyridine | HF | - | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Vapor-phase reaction |

| 2-Chloro-5-(trichloromethyl)pyridine | HF/Cl2 | Iron Fluoride | 2-Chloro-5-(trifluoromethyl)pyridine | Simultaneous chlorination/fluorination |

Data adapted from methodologies for synthesizing trifluoromethylpyridines (TFMP). nih.gov

This method is particularly advantageous for large-scale synthesis due to the availability and cost-effectiveness of the starting materials. nih.gov

Radical and Ionic Mediated Functionalization Pathways

Radical and ionic pathways provide alternative routes for the trifluoromethylation of pyrimidine and other heterocyclic rings. Radical-mediated reactions often involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as sodium trifluoromethanesulfinate (CF3SO2Na) or Togni's reagent. researchgate.net This highly reactive radical can then add to the pyrimidine ring. One multi-component reaction strategy involves the reaction of aryl enaminones, aryl amidine hydrochlorides, and CF3SO2Na to selectively synthesize 5-trifluoromethyl pyrimidine derivatives. researchgate.net This approach avoids the selectivity issues often encountered in direct trifluoromethylation of the pyrimidine core. researchgate.net

Ionic pathways can involve the use of Lewis acids to mediate the reaction between an azide and a nitroolefin in an ionic liquid, leading to functionalized triazoles. mdpi.com While not a direct pyrimidine synthesis, this demonstrates the principle of using ionic liquids and metal catalysts to control cycloaddition reactions, which can be adapted for heterocycle synthesis. mdpi.com The ionic liquid can stabilize charged intermediates and, in some cases, the catalyst system can be recycled and reused. mdpi.com

Precision Synthesis of this compound Derivatives

The precise synthesis of specific derivatives like this compound requires careful selection of starting materials and reaction conditions to ensure the correct placement of substituents and to maximize yield.

Optimizing the synthesis of trifluoromethylated pyrimidines involves refining reaction conditions, such as solvent, temperature, and catalyst choice, to improve yield and purity. For instance, in the synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine, a related and useful intermediate, reaction conditions are critical. One reported synthesis involves the bromination of 2-(trifluoromethyl)pyrimidine using bromine in acetic acid. chemicalbook.com

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-(trifluoromethyl)pyrimidine |

| 2-(Trifluoromethyl)pyrimidine |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| 2-Chloro-5-(trifluoromethyl)pyridine |

| 2,3-Dichloro-5-(trichloromethyl)pyridine |

| 2-Chloro-5-(trichloromethyl)pyridine |

| 4-Chloro-2-(trichloromethyl)pyrimidine |

| 3-(Trifluoromethyl)quinoline |

| 6-Bromo-3-(trifluoromethyl)quinoline |

| 7-Methyl-3-(trifluoromethyl)quinoline |

| Quinoline |

| 6-Bromoquinoline |

| 7-Methylquinoline |

Control of Stereochemical Outcomes in Derivative Synthesis

The spatial arrangement of atoms is critical in determining the biological activity of pyrimidine derivatives. Controlling stereochemical outcomes is essential, particularly when synthesizing complex, polycyclic, or substituted pyrimidine structures. Research into cholecystokinin-A (CCK-A) receptor antagonists based on a 1,3-dioxoperhydropyrido[1,2-c]pyrimidine skeleton demonstrates the high degree of stereochemical requirement for potent and selective receptor binding. nih.gov

In one study, eight different diastereoisomers were synthesized to investigate their structure-activity relationships. The results indicated that both the L-configuration of the tryptophan component and a specific 4a,5-trans disposition of the bicyclic perhydropyrido[1,2-c]pyrimidine core were crucial for high binding potency and selectivity. nih.gov This underscores that the synthesis of bioactive pyrimidine derivatives must often incorporate stereoselective steps to ensure the desired three-dimensional structure is achieved. Similarly, the synthesis of spiro compounds that join a spirocycle with a pyrimidine core presents unique stereochemical challenges and opportunities, as these complex structures have distinct molecular characteristics. nih.gov

Catalytic Systems in Trifluoromethylpyrimidine Synthesis

Catalysis is fundamental to the efficient and selective synthesis of trifluoromethylpyrimidines. Both transition metals and metal-free systems are employed to facilitate these transformations, often enhancing reaction rates, yields, and regioselectivity.

Transition metals are widely used as catalysts for incorporating trifluoromethyl groups into organic molecules due to their unique mechanistic capabilities. nih.gov Copper and palladium are among the most common, but other metals like iron and cobalt also play important roles. nih.govresearchgate.net

Copper-Catalyzed Reactions: Copper(II) triflate has been used as an efficient catalyst to synthesize 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Copper-mediated trifluoromethylation of pyrimidine nucleosides has also been achieved, offering a method for late-stage modification of complex molecules. nih.gov In a different approach, Zhang and co-workers developed a three-component reaction using Cu(II) species to oxidize an intermediate after a radical addition, leading to the formation of 5-CF3 pyrimidines. researchgate.netresearchgate.net

Iron-Catalyzed Reactions: The trifluoromethylation of uracil can be accomplished using sodium trifluoromethanesulfinate (Langlois' reagent) and an organic peroxide, a reaction that can be catalyzed by the addition of FeSO₄. google.com This transition metal catalyst helps to control the strongly exothermic nature of the reaction. google.com

Cobalt-Catalyzed Reactions: Cobalt-catalyzed [2+2+2] cycloaddition reactions provide a direct and efficient pathway to pyridine derivatives, which are structurally analogous to pyrimidines. This method has been successfully applied to the synthesis of α-trifluoromethylated pyridines by reacting fluorine-containing diynes with nitriles. researchgate.net

While effective, transition metal catalysts can sometimes lead to product contamination with toxic metals, which is a concern for pharmaceutical applications. mdpi.com This has driven the development of transition-metal-free synthetic methods. These approaches offer more economical and environmentally friendly alternatives. mdpi.com

A notable transition-metal-free protocol involves the trifluoromethylation of enamines using sodium trifluoromethanesulfinate (CF₃SO₂Na). nih.gov This method produces a wide range of β-trifluoromethyl substituted enamines in moderate to high yields. nih.gov Another strategy is the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate to produce 3-trifluoromethyl-1,2,4-triazoles, showcasing a metal-free approach to other fluorinated N-heterocycles. nih.gov Furthermore, a tributylphosphine (PBu₃)-mediated tandem acylation-Wittig reaction has been developed for the synthesis of trifluoromethylated furans, demonstrating a versatile metal-free pathway that offers mild conditions and tolerates diverse functional groups. organic-chemistry.org

Advanced Techniques in Pyrimidine Synthesis: Microwave-Assisted Protocols for Trifluoromethylated Compounds

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often higher product purity. thieme-connect.comacs.org

The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines from 5-trifluoromethyl-3-aminopyrazole and 1,1,1-trihalo-4-alkoxy-3-alken-2-ones demonstrates the efficacy of this technique. researchgate.net When the reaction was conducted in toluene (B28343) under microwave irradiation, the desired products were obtained in high purity with excellent yields in a fraction of the time required by conventional heating methods. researchgate.net

Similarly, the synthesis of fused heterocycles incorporating a trifluoromethyl moiety from trifluoromethylated 1,3-dicarbonyls and aminoazoles is greatly enhanced by microwave irradiation. thieme-connect.com These reactions proceed in high yields (75–91%) with very short reaction times (5 minutes) under pressure, conditions that are much more efficient than classical thermal methods. thieme-connect.com A comparative study on the synthesis of pyrazolo[1,5-a]pyrimidines highlighted these advantages, as shown in the table below. nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating (Oil Bath) | 2 hours | Moderate |

| Microwave (MW) Irradiation | 5 minutes | Excellent (up to 98%) |

| Ultrasound (US) | 5 minutes | Excellent |

Deconstruction-Reconstruction Methodologies for Pyrimidine Ring Diversification

A novel and powerful strategy for diversifying pyrimidine-containing compounds involves a deconstruction-reconstruction sequence. nih.govnih.gov This approach allows for the conversion of a pyrimidine core into a variety of other nitrogen-containing heterocycles, which would be challenging to access through other synthetic routes. nih.govresearchgate.net

The process begins by transforming the pyrimidine into a more reactive N-arylpyrimidinium salt. This salt can then be cleaved to generate a three-carbon iminoenamine or vinamidinium salt building block. nih.govresearchgate.net This reactive intermediate serves as a synthon that can be "reconstructed" through cyclization reactions with various reagents to form new heterocyclic systems. nih.gov

This methodology has been successfully used to construct 2-substituted pyrimidines. For example, cyclization of the intermediate with trifluoroacetamidine effectively installs a CF₃ group, forming a CF₃-substituted pyrimidine in good yield. nih.gov This strategy is particularly valuable in structure-activity relationship (SAR) studies, as it enables the rapid generation of diverse analogues from a common, complex starting material. nih.gov

| Recyclization Reagent | Resulting Heterocycle |

|---|---|

| Urea | Pyrimidinone |

| Thiourea | Thiopyrimidine |

| Alkyl Amidines (e.g., Acetamidine) | 2-Alkyl-pyrimidine (e.g., 2-Methyl-pyrimidine) |

| Trifluoroacetamidine | 2-Trifluoromethyl-pyrimidine |

| Hydroxylamine | 1,2-Oxazole |

| N-Phenylhydrazine | Pyrazole |

Functionalization and Reactivity Studies of 2 Methyl 5 Trifluoromethyl Pyrimidine and Its Analogues

Chemical Transformations of the Pyrimidine (B1678525) Heterocyclic System

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. This electron deficiency is further amplified by the presence of the strongly electron-withdrawing trifluoromethyl group at the C-5 position.

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine Core

Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the pyrimidine ring, exacerbated by the CF3 group, makes it highly susceptible to nucleophilic aromatic substitution. Halogen atoms, particularly at the C-2, C-4, and C-6 positions, serve as excellent leaving groups. For instance, in analogues like 2-chloro-5-(trifluoromethyl)pyrimidine, the chlorine atom at the C-2 position is readily displaced by a variety of nucleophiles. zenodo.orgsigmaaldrich.com Studies on related halopyrimidines have shown that reactions with nucleophiles such as amines, alkoxides, and thiolates proceed to give the corresponding substituted products. rsc.org The rate of these reactions is often dependent on the nature of the nucleophile and the solvent system employed. zenodo.org For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles like dimethylamine (B145610) and sodium phenoxide results in the straightforward substitution of the chloro group. rsc.org

Electrophilic Aromatic Substitution: In contrast to nucleophilic substitution, electrophilic substitution on the pyrimidine core is generally difficult due to its electron-deficient character. The presence of the CF3 group further deactivates the ring towards electrophilic attack. However, under forcing conditions or with highly activating substituents present on the ring, electrophilic substitution can be achieved. For instance, nitration of pyrimidines typically requires harsh conditions, such as a mixture of fuming nitric and sulfuric acids. libretexts.org The directing effect of existing substituents plays a crucial role in determining the position of substitution. For instance, the methyl group in toluene (B28343) directs incoming electrophiles to the ortho and para positions. libretexts.org While specific studies on the electrophilic substitution of 2-methyl-5-(trifluoromethyl)pyrimidine are limited, it is anticipated that the methyl group would direct incoming electrophiles, albeit under challenging reaction conditions due to the deactivating effect of the trifluoromethyl group and the pyrimidine nitrogens.

Selective Derivatization at Specific Positional Sites (e.g., C-5)

The functionalization of the C-5 position of the pyrimidine ring is of significant interest. While this position is generally less reactive towards nucleophilic attack compared to the C-2, C-4, and C-6 positions, its derivatization can be achieved through various strategies. One approach involves a deconstruction-reconstruction strategy, where the pyrimidine ring is opened and then reclosed to introduce functionality at the C-5 position. nih.gov For instance, pyrimidines can be converted to their corresponding N-arylpyrimidinium salts, which are then cleaved to form a three-carbon iminoenamine building block that can be used in various heterocycle-forming reactions. nih.gov Another strategy involves the protonation of the pyrimidine ring. Studies have shown that in certain substituted pyrimidines, protonation can occur at the C-5 position, forming a stable cationic sigma-complex, which could potentially be trapped by a nucleophile. nih.gov

Reactivity Profiles of the Trifluoromethyl Group

The trifluoromethyl group is often considered to be a stable and relatively inert functional group. However, under specific conditions, it can undergo transformations, providing a pathway to a diverse range of functionalities.

Post-Synthetic Transformations of the Trifluoromethyl Moiety into Diverse Functionalities

While the C-F bonds in a trifluoromethyl group are strong, selective transformations have been developed. tcichemicals.com One-step transformations of anionically activated trifluoromethyl groups with certain amino nucleophiles can lead to the formation of C-C linked aryl-heterocycles or heteroaryl-heterocycles under mild aqueous conditions. lookchem.com This method demonstrates high functional group tolerability. lookchem.com Additionally, methods have been developed for the synthesis of trifluoromethyl ketones from esters via nucleophilic trifluoromethylation, which can be a valuable transformation. beilstein-journals.org

Nucleophilic Displacement Reactions at Trifluoromethylated Centers

Direct nucleophilic displacement of a fluorine atom from a trifluoromethyl group is challenging due to the strength of the C-F bond and the electronic repulsion between the incoming nucleophile and the fluorine atoms. However, in certain contexts, such as in α-trifluoromethyl benzylic systems, nucleophilic displacement of a leaving group at the benzylic position can occur. lookchem.com The stereochemical outcome of such reactions is influenced by factors like substrate electronics, solvent polarity, and temperature. lookchem.com The development of methods for nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMSCF3) has been a significant advancement, allowing for the introduction of the CF3 group onto various substrates. wikipedia.orgacs.orgnih.gov

Regioselectivity and Chemo-selectivity in Functionalization Reactions

Controlling the regioselectivity and chemoselectivity in the functionalization of molecules with multiple reactive sites is a critical aspect of synthetic chemistry. In the context of this compound and its analogues, these factors are paramount.

Regioselectivity: In nucleophilic aromatic substitution reactions on substituted pyrimidines, the position of attack is governed by the electronic properties of the ring and the substituents. For instance, in pentafluoropyridine, nucleophilic attack by hydroxybenzaldehydes under mild conditions occurs selectively at the C-4 position. rsc.org However, under harsher conditions, substitution at the C-2 and C-6 positions can be achieved. rsc.org This highlights the ability to control regioselectivity by tuning reaction conditions. For this compound, a nucleophile would be expected to preferentially attack the C-2, C-4, or C-6 positions, with the precise location being influenced by the specific reaction conditions and the nature of any leaving groups present.

Chemoselectivity: When a molecule contains multiple functional groups, achieving chemoselectivity—reacting at one functional group while leaving others intact—is essential. For example, in the functionalization of pyrimidines, it is often necessary to selectively modify the pyrimidine core without affecting other sensitive functional groups appended to it. A C2-selective amination of pyrimidines has been developed that proceeds via a pyrimidinyl iminium salt intermediate, demonstrating high selectivity for the C-2 position even in the presence of other functional groups. researchgate.net Similarly, in post-synthetic modifications, the challenge lies in transforming one part of the molecule, such as the trifluoromethyl group, without altering the pyrimidine ring or other substituents.

Stereoelectronic Effects on Reactivity and Reaction Outcomes

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, are critical in understanding the reaction outcomes of substituted pyrimidines like this compound. wikipedia.org These effects arise from the interaction between electron orbitals, such as the overlap between a filled bonding or non-bonding orbital and an empty anti-bonding orbital. wikipedia.orgbaranlab.org

In the context of this compound, stereoelectronic effects can influence the geometry of transition states and the stability of reaction intermediates, thereby affecting both the rate and the product distribution of a reaction. For instance, during nucleophilic aromatic substitution (SNAr) reactions, the incoming nucleophile attacks the electron-deficient pyrimidine ring. The geometry of this attack and the stability of the resulting Meisenheimer-type intermediate are subject to stereoelectronic control.

The trifluoromethyl group, with its C-F bonds, possesses low-lying σ* anti-bonding orbitals. These can act as acceptor orbitals for electron density from adjacent filled orbitals. This hyperconjugative interaction can stabilize certain conformations and transition states. For example, in a transition state involving nucleophilic attack, the proper alignment of the nucleophile's highest occupied molecular orbital (HOMO) with the pyrimidine's lowest unoccupied molecular orbital (LUMO) is crucial for an efficient reaction. youtube.com The electron-withdrawing nature of the trifluoromethyl group lowers the energy of the LUMO of the pyrimidine ring, making it more susceptible to nucleophilic attack.

Furthermore, stereoelectronic effects can dictate the orientation of substituents and their influence on the reaction pathway. The interaction between the lone pairs of the nitrogen atoms in the pyrimidine ring and the orbitals of the substituents can affect the planarity of the molecule and the accessibility of different reaction sites. The alignment of the C-H bonds at the C4 and C6 positions with the π-system of the ring can also influence their reactivity in C-H activation processes. A favorable overlap between the C-H σ orbital and the π* orbitals of the ring system can facilitate proton abstraction or metalation.

The following table outlines potential stereoelectronic interactions in this compound and their implications for reactivity:

| Interacting Orbitals | Type of Interaction | Potential Effect on Reactivity |

| N lone pair -> σ* C-CF3 | Hyperconjugation | Stabilization of the ground state; influence on the orientation of the CF3 group. |

| π (ring) -> σ* C-H | Hyperconjugation | Weakening of the C-H bond, potentially facilitating C-H activation. |

| HOMO (nucleophile) -> LUMO (pyrimidine ring) | Donor-Acceptor | Lowering of the activation energy for nucleophilic attack, enhanced by the CF3 group. |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 Trifluoromethyl Pyrimidine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Methyl-5-(trifluoromethyl)pyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. In this compound, two distinct signals are expected in the ¹H NMR spectrum. The methyl group protons (CH₃) at the C2 position typically appear as a singlet in the upfield region, while the two equivalent aromatic protons on the pyrimidine (B1678525) ring (at C4 and C6) are expected to produce a singlet in the downfield aromatic region. The exact chemical shifts can be influenced by the solvent and the electronic effects of the substituents. For instance, in related pyrimidine structures, aromatic protons can be found at chemical shifts (δ) between 8.9 and 9.2 ppm. nih.govrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C2) | ~2.4 - 2.8 | Singlet (s) |

| Pyrimidine-H (at C4, C6) | ~8.9 - 9.2 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show four distinct signals corresponding to the four unique carbon environments. The methyl carbon will appear at the most upfield position. The carbon of the trifluoromethyl group (CF₃) will be identifiable by its characteristic quartet splitting, a result of one-bond coupling to the three fluorine atoms (¹JC-F). The pyrimidine ring carbons (C2, C4, C5, C6) will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the electron-withdrawing trifluoromethyl group. For example, carbons attached to a CF₃ group in pyrimidine analogues have been observed with significant coupling constants (J = 30-37 Hz). nih.govrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| -CH₃ | ~20 - 25 | Singlet (s) |

| C5 | ~115 - 125 | Quartet (q) |

| -CF₃ | ~120 - 124 | Quartet (q) |

| C4, C6 | ~156 - 160 | Singlet (s) |

| C2 | ~163 - 168 | Singlet (s) |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the detection and characterization of fluorine-containing compounds. nih.gov Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, it provides strong, clear signals. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group. nih.gov The chemical shift of this signal provides direct evidence for the presence and electronic environment of the CF₃ group. In similar trifluoromethyl-substituted pyrimidines and pyridines, the ¹⁹F signal for the CF₃ group typically appears in a characteristic range, for example around -70 ppm or -62 ppm depending on the specific electronic environment. rsc.orgrsc.org

To confirm the precise connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, this technique would primarily confirm the absence of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the methyl proton signal to the methyl carbon signal and the pyrimidine proton signal to the C4/C6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the entire molecular skeleton by showing correlations between protons and carbons over two to three bonds. Expected correlations for this compound would include:

The methyl protons showing correlations to the C2 and C6 carbons of the pyrimidine ring.

The pyrimidine protons (H4/H6) showing correlations to the C2, C5, and potentially the CF₃ carbon. This confirms the placement of the methyl and trifluoromethyl groups on the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺) corresponding to its exact molecular mass.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for pyrimidine derivatives can involve the successive loss of small, stable molecules or radicals. sapub.org For this compound, characteristic fragments could arise from:

Loss of a hydrogen radical (M-1).

Loss of a methyl radical (M-15).

Loss of HF or CF₂ fragments from the trifluoromethyl group.

Cleavage and rearrangement of the pyrimidine ring itself.

Analysis of these fragments allows for the confirmation of the elemental composition and the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would display several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching | Aromatic (Pyrimidine ring) | 3000 - 3100 | Medium |

| C-H Stretching | Aliphatic (-CH₃) | 2850 - 3000 | Medium |

| C=N Stretching | Pyrimidine Ring | 1500 - 1600 | Strong |

| C=C Stretching | Pyrimidine Ring | 1450 - 1550 | Strong |

| C-F Stretching | Trifluoromethyl (-CF₃) | 1100 - 1350 | Very Strong |

The most prominent features in the IR spectrum would be the very strong and broad absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group. In addition, characteristic peaks for the C=N and C=C stretching of the pyrimidine ring provide evidence for the heterocyclic core. researchgate.netresearchgate.net The C-H stretching vibrations of both the aromatic ring and the methyl group would also be present in their expected regions. core.ac.uk

Single-Crystal X-ray Diffraction Analysis for Definitive Solid-State Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and stereochemistry, which is indispensable for the characterization of novel compounds. For this compound and its analogues, SC-XRD studies have been instrumental in confirming molecular identities and providing deep insights into their solid-state architecture and the non-covalent interactions that govern their crystal packing. mdpi.commdpi.com

A number of trifluoromethyl-pyrimidine derivatives have been successfully crystallized and analyzed, revealing key structural features. For instance, the crystal structure of N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, an analogue, was determined to be monoclinic with the space group P2(1)/c. nih.gov Similarly, a Schiff base containing a pyrimidine moiety was found to crystallize in the triclinic P-1 space group. researchgate.net Such analyses provide the foundational data for a deeper understanding of the molecule's solid-state behavior.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5q) | C₁₈H₁₂F₃N₃O₂ | Monoclinic | P2(1)/c | nih.gov |

| 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | C₁₅H₁₂F₃N₃ | Monoclinic | P2₁/c | nih.gov |

| A Schiff base‐containing pyrimidine moiety (4) | Not Specified | Triclinic | P-1 | researchgate.net |

| 3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C₁₂H₆F₃N₃S₂ | Structure confirmed via SC-XRD | mdpi.com |

Determination of Planar Molecular and π-Stacking Architectures

A common feature observed in the crystal structures of pyrimidine derivatives is the planarity of the heterocyclic ring system. In the analogue 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system is essentially planar, with a maximum deviation from the mean plane of only 0.014 (1) Å. nih.gov This inherent planarity is a critical factor that facilitates the formation of π-stacking interactions, a key organizing force in the crystal lattice of many aromatic compounds. nih.gov

π-π stacking involves the attractive, non-covalent interactions between aromatic rings. These interactions are crucial in stabilizing the crystal structure. researchgate.net In the solid state, molecules often arrange themselves to maximize these favorable interactions, leading to columnar or layered architectures. nih.gov The stability of the crystal structure for certain pyrimidine derivatives is ensured through such π-π interactions, which connect molecules into a three-dimensional network. researchgate.netresearchgate.net The trifluoromethyl group, being strongly electron-withdrawing, can influence the electronic nature of the pyrimidine ring, potentially enhancing these stacking interactions with electron-rich aromatic systems. rsc.org Studies on related fluorinated compounds show that weak F···π and F···F contacts can also play a significant role in the stacking of π systems. researchgate.net

Elucidation of Intermolecular Interactions, Including Hydrogen Bonding Networks

In the crystal lattices of pyrimidine analogues, hydrogen bonds of the types C–H⋯O and C–H⋯N are frequently observed, linking adjacent molecules into chains or more complex networks. researchgate.net The presence of fluorine atoms from the trifluoromethyl group introduces the possibility of C–H⋯F hydrogen bonds, which, along with π-stacking, can be an important factor in the crystal packing arrangement. mdpi.com The interplay between hydrogen bonding and π-stacking dictates the final crystal architecture. mdpi.com For example, in one pyrimidine derivative, the crystal structure is stabilized by intermolecular C−H⋅⋅⋅π interactions in addition to π⋅⋅⋅π stacking. researchgate.net In other cases where strong hydrogen bond donors or acceptors are absent, the packing is primarily stabilized by van der Waals forces. nih.gov

| Interaction Type | Description | Significance | Reference |

|---|---|---|---|

| π-π Stacking | Non-covalent interaction between aromatic rings. Centroid-centroid distances are typically in the range of 3.8 Å. | Major stabilizing force, often leading to columnar assemblies. | researchgate.netresearchgate.net |

| C–H···O/N Hydrogen Bonds | Weak hydrogen bonds linking molecules into chains or dimers. | Directional interactions that provide structural cohesion. | researchgate.net |

| C–H···F Hydrogen Bonds | Weak interactions involving the trifluoromethyl group. | Contributes to the stability of the overall crystal packing. | mdpi.com |

| C–H···π Interactions | Interaction between a C-H bond and a π-system. | Contributes to the stability of the crystal lattice. | researchgate.net |

| van der Waals Forces | General non-specific attractive forces. | Primary stabilizing force when other specific interactions are absent. | nih.gov |

Conformational Analysis of Molecular Structures

Conformational analysis examines the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. Single-crystal X-ray diffraction provides a static image of the molecule in its lowest energy conformation within the solid state. This information is crucial for understanding the molecule's preferred shape and how it presents itself for intermolecular interactions.

For pyrimidine derivatives with flexible substituents, SC-XRD can define the specific torsion angles adopted in the crystal. In the structure of 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the 4-tolyl group is twisted with respect to the planar pyrimidine ring system, making a dihedral angle of 14.1 (1)°. nih.gov This non-planar conformation is a result of balancing the steric hindrance between the substituent and the core ring system against the electronic effects that would favor planarity.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental X-ray data to perform a more extensive conformational analysis. mdpi.com By calculating the energies of various possible conformers, researchers can confirm that the conformation observed in the crystal is indeed one of the most stable, low-energy structures. mdpi.com This combined approach provides a comprehensive understanding of the molecule's conformational preferences, which are influenced by both intramolecular forces, such as hydrogen bonding and steric repulsion, and intermolecular forces within the crystal lattice. mdpi.com

Computational and Theoretical Studies on 2 Methyl 5 Trifluoromethyl Pyrimidine

Quantum Chemical Calculations for Electronic and Structural Properties

Specific quantum chemical calculations for 2-Methyl-5-(trifluoromethyl)pyrimidine are not available in the reviewed literature. Computational studies on similar pyrimidine (B1678525) derivatives have been conducted, but a dedicated analysis of this particular compound has not been published.

While DFT is a common method for analyzing pyrimidine derivatives, the application of these methodologies to this compound, including specific functionals and basis sets used, has not been documented in accessible research.

There are no published studies presenting the predicted optimized geometry, bond lengths, bond angles, or dihedral angles for the equilibrium molecular structure of this compound.

A vibrational analysis, including calculated vibrational frequencies and their assignment based on Potential Energy Distribution (PED) for this compound, has not been reported.

Data regarding the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity, are not available in the scientific literature.

An NBO analysis to investigate intramolecular charge transfer, stabilization energies from hyperconjugative interactions, and donor-acceptor interactions for this compound has not been published.

There are no published TD-DFT studies that predict the electronic absorption spectra, including maximum absorption wavelengths (λmax), oscillator strengths, and excitation energies, for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.gov The MEP surface map illustrates the electrostatic potential at different points on the electron density surface, providing a guide to the regions of a molecule that are rich or poor in electrons. nih.gov

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netresearchgate.net Green areas denote regions of neutral or near-zero potential. nih.gov

For this compound, the MEP surface would be significantly influenced by its distinct substituents. The pyrimidine ring's nitrogen atoms are inherently electronegative and would create regions of strong negative potential (red), identifying them as primary sites for electrophilic attack or hydrogen bonding. researchgate.net The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect would lead to a significant region of positive potential (blue) around the -CF₃ group and the adjacent C5 carbon of the pyrimidine ring, making this part of the molecule susceptible to nucleophilic attack. In contrast, the methyl (-CH₃) group at the C2 position is a weak electron-donating group, which would slightly increase the electron density on the ring in its vicinity.

The analysis of the MEP topography, including the location of critical points, can provide a robust prediction of how this compound will interact with other molecules, such as biological receptors or reactants. nih.govdntb.gov.ua

Table 1: Predicted MEP Surface Characteristics for this compound

| Molecular Region | Expected Substituent Effect | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Pyrimidine Ring Nitrogens (N1, N3) | Inherent electronegativity | Strongly Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |

| Trifluoromethyl (-CF₃) Group | Strongly electron-withdrawing | Strongly Positive (Blue) | Site for nucleophilic interaction |

| C5 Carbon of Pyrimidine Ring | Adjacent to -CF₃ group | Positive (Blue) | Nucleophilic attack |

| Methyl (-CH₃) Group | Weakly electron-donating | Near-Neutral (Green) | Minimal direct electrophilic/nucleophilic interaction |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Interaction Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcomes of chemical reactions. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.se A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the distribution and energy of the FMOs are dictated by its substituents.

HOMO: The HOMO is likely to be distributed across the electron-rich pyrimidine ring. The electron-donating methyl group would slightly raise the HOMO energy, making the molecule a marginally better electron donor than an unsubstituted pyrimidine.

LUMO: The powerful electron-withdrawing trifluoromethyl group would significantly lower the energy of the LUMO and likely localize the LUMO's density on or near the C5-CF₃ region of the molecule. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. pku.edu.cn

Table 2: Conceptual FMO Characteristics and Reactivity Predictions

| Orbital | Primary Location | Influence of Substituents | Predicted Interaction |

|---|---|---|---|

| HOMO | Pyrimidine Ring | -CH₃ group slightly raises energy; -CF₃ group lowers energy. | Donates electrons in reactions with electrophiles. |

| LUMO | C5 and -CF₃ region | -CF₃ group strongly lowers energy. | Accepts electrons in reactions with nucleophiles. |

| HOMO-LUMO Gap | Entire Molecule | Determined by the net effect of both groups. | Indicates overall kinetic stability and reactivity. |

Mechanistic Investigations through Advanced Computational Modeling

Advanced computational modeling, particularly using Density Functional Theory (DFT), is instrumental in investigating complex chemical reactions. These methods allow for the mapping of reaction pathways, the identification of transient species like intermediates and transition states, and the calculation of activation energies. rsc.org

Elucidation of Complex Reaction Mechanisms and Transition States

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling can provide a step-by-step mechanistic picture. nih.gov Researchers can model the interaction of reactants and calculate the potential energy surface of the reaction. The lowest energy path on this surface represents the most likely reaction mechanism.

Key points on this path include local minima, which correspond to stable intermediates, and saddle points, which represent transition states—the highest energy point along the reaction coordinate. rsc.org By calculating the energy barrier (activation energy) associated with each transition state, the rate-determining step of the reaction can be identified. scispace.com For instance, in a potential nucleophilic aromatic substitution reaction on the pyrimidine ring, computational analysis could determine whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving a Meisenheimer complex intermediate. montclair.edu

Computational Assessment of Steric and Electronic Factors Influencing Regioselectivity

Regioselectivity, the preference for reaction at one position over another, is governed by both steric and electronic factors. Computational modeling is uniquely suited to disentangle and quantify these effects.

Electronic Factors: As revealed by MEP and FMO analyses, the electron-withdrawing -CF₃ group deactivates the pyrimidine ring towards electrophilic attack and activates it for nucleophilic attack, particularly at or near the C5 position. The electron-donating -CH₃ group has the opposite, albeit weaker, effect. Computational models can quantify these electronic influences by calculating charge distributions and orbital energies, thereby predicting the most electronically favored site for a given reaction.

Steric Factors: The methyl group introduces steric hindrance around the C2 position. For a reaction involving a bulky reagent, computational modeling can calculate the steric repulsion energy at different potential reaction sites. The transition state leading to substitution at the sterically hindered position would be higher in energy, making that pathway less favorable.

By comparing the activation energies for all possible reaction pathways and product isomers, a quantitative prediction of the regioselectivity and the final product distribution can be achieved.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and materials science to correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of a molecule lead to changes in its activity. mdpi.com

A QSAR model is a mathematical equation that relates one or more molecular descriptors to a specific activity. nih.gov The general workflow involves:

Data Set Collection: Assembling a series of structurally related compounds with experimentally measured activities.

Descriptor Calculation: Calculating a wide range of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties (e.g., size, shape, lipophilicity, electronic effects).

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a mathematical model that links them to the observed activity. nih.gov

Validation: Rigorously testing the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov

Establishing Relationships Between Substituent Electronegativity (e.g., Fluorine in Trifluoromethyl) and Molecular Properties

In a QSAR study involving this compound and its analogs, the high electronegativity of the fluorine atoms in the -CF₃ group would be a critical determinant of molecular properties and biological activity. This influence can be captured by various molecular descriptors.

Electronic Descriptors: Parameters like the Hammett constant (σ), calculated atomic partial charges, dipole moment, and quantum chemical descriptors (e.g., HOMO/LUMO energies) can quantify the electron-withdrawing nature of the -CF₃ group. A QSAR model might reveal that increasing the value of an electronic descriptor related to electronegativity negatively or positively correlates with a specific biological activity. For example, a model could show that a stronger electron-withdrawing character at the C5 position enhances binding to a particular enzyme. researchpublish.com

Topological and 3D Descriptors: Other descriptors can encode information about the size, shape, and polar surface area of the molecule, which are also influenced by the -CF₃ group.

By building a QSAR model, one could establish a quantitative relationship, such as:

Activity = c₀ + c₁(Electronic Descriptor) + c₂(Steric Descriptor) + ...

Such a model would not only predict the activity of new, unsynthesized pyrimidine derivatives but also provide mechanistic insights into how the electronegativity of substituents like the trifluoromethyl group drives the molecule's interaction with its biological target.

Molecular Docking Simulations (Focus on Methodological Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves predicting the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. The methodological aspects of such a simulation would typically involve several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (receptor) is obtained from a public database like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The ligand, this compound, would be built using a molecular modeling program and its geometry optimized to the lowest energy conformation.

Grid Generation and Docking Protocol: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The docking software then explores a vast number of possible conformations and orientations of the ligand within this grid. Various scoring functions are used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode.

Software and Scoring Functions: A variety of software packages are available for molecular docking, each employing different algorithms and scoring functions. Commonly used programs include AutoDock, Glide, and GOLD. The choice of software and scoring function can influence the outcome of the docking simulation, and often, multiple methods are used to cross-validate the results.

A hypothetical data table outlining the parameters for a molecular docking simulation of this compound is presented below.

Table 1: Hypothetical Molecular Docking Simulation Parameters for this compound

| Parameter | Description | Value/Method |

|---|---|---|

| Target Protein | Example: Human Kinase XYZ (PDB ID: 1XYZ) | - |

| Ligand Preparation | 3D structure generation and energy minimization | Avogadro with MMFF94 force field |

| Receptor Preparation | Removal of water, addition of hydrogens | UCSF Chimera |

| Docking Software | Software used for the simulation | AutoDock Vina |

| Search Space (Grid Box) | Dimensions centered on the active site | 50 x 50 x 50 Å |

| Exhaustiveness | Level of search thoroughness | 10 |

| Number of Modes | Number of binding modes to generate | 10 |

| Scoring Function | Function to estimate binding affinity | Vina scoring function |

Prediction of Ligand-Target Binding Modes and Intermolecular Interaction Patterns

The primary output of a molecular docking simulation is a set of predicted binding poses of the ligand within the protein's active site, ranked by their docking scores. Analysis of these poses allows for the prediction of specific intermolecular interactions that stabilize the ligand-protein complex.

For this compound, the pyrimidine ring can act as a scaffold, while the methyl and trifluoromethyl groups can engage in various types of interactions. The nitrogen atoms in the pyrimidine ring can potentially form hydrogen bonds with donor residues in the active site. The methyl group can participate in hydrophobic interactions with nonpolar amino acid residues.

The trifluoromethyl (-CF3) group is of particular interest due to its unique properties. It is a strong electron-withdrawing group and can participate in various non-covalent interactions, including:

Fluorine Bonds: Interactions between the fluorine atoms and electrophilic sites.

Orthogonal Multipolar Interactions: Favorable interactions between the C-F bond and carbonyl groups of the protein backbone.

Hydrophobic Interactions: The -CF3 group can interact with hydrophobic pockets in the active site.

A detailed analysis of the top-ranked docking poses would reveal the specific amino acid residues involved in these interactions and the distances and geometries of these contacts. This information is crucial for understanding the molecular basis of binding and for guiding the rational design of more potent and selective analogs.

Table 2: Predicted Intermolecular Interactions for a Hypothetical Complex of this compound

| Interaction Type | Ligand Group | Protein Residue (Example) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Pyrimidine Nitrogen | ASN 123 | 2.9 |

| Hydrophobic Interaction | Methyl Group | LEU 78 | 3.5 |

| Multipolar Interaction | Trifluoromethyl Group | Carbonyl of GLY 120 | 3.1 |

It is important to note that these are predicted interactions based on computational models. Experimental validation, for instance, through X-ray crystallography of the ligand-protein complex, would be required to confirm these predictions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Research Gaps and Future Directions in 2 Methyl 5 Trifluoromethyl Pyrimidine Research

Innovative and Sustainable Synthetic Routes for Scalable Production

The development of efficient, scalable, and environmentally benign synthetic methodologies is paramount for the widespread application of 2-Methyl-5-(trifluoromethyl)pyrimidine. Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should focus on pioneering more sustainable and innovative synthetic strategies.

One promising avenue is the adoption of flow chemistry . Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput optimization. nih.govnih.goveuropa.eu The synthesis of related trifluoromethylated N-fused heterocycles has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound. acs.org A hypothetical flow synthesis could involve the reaction of a suitable amidine with a trifluoromethylated building block in a heated and pressurized flow reactor, potentially leading to higher yields and purity in shorter reaction times.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. rasayanjournal.co.injmaterenvironsci.comnih.gov This includes the use of greener solvents, catalysts, and reagents. For instance, exploring one-pot, multi-component reactions could significantly improve the atom economy and reduce the number of synthetic steps and purification procedures. rasayanjournal.co.in The use of solid-supported catalysts or biocatalysis could also offer more sustainable alternatives to homogeneous catalysts. Recent advancements in the sustainable synthesis of pyrimidine (B1678525) derivatives highlight the potential for microwave-assisted and ultrasound-promoted reactions, which can accelerate reaction times and reduce energy consumption. eurekaselect.com

| Synthetic Approach | Potential Advantages for this compound Production | Key Research Focus |

| Flow Chemistry | Increased safety, scalability, and reproducibility; reduced reaction times. nih.govnih.gov | Optimization of reaction parameters (temperature, pressure, flow rate) and reactor design. acs.org |

| Multi-component Reactions | High atom economy, reduced waste, and simplified purification. rasayanjournal.co.in | Identification of suitable starting materials and catalysts for a one-pot synthesis. |

| Microwave/Ultrasound-Assisted Synthesis | Accelerated reaction rates and reduced energy consumption. eurekaselect.com | Investigation of reaction conditions and scalability. |

| Biocatalysis | High selectivity and mild reaction conditions. | Screening for suitable enzymes and optimization of enzymatic processes. |

Discovery of Novel Reactivity Patterns and Underexplored Transformations

The unique electronic properties conferred by the trifluoromethyl group can lead to novel and underexplored reactivity patterns in this compound. The strong electron-withdrawing nature of the CF3 group significantly influences the electron density of the pyrimidine ring, potentially enabling transformations that are not feasible with non-fluorinated analogues.

Future research should systematically explore the reactivity of the pyrimidine core and its substituents. For example, the methyl group at the 2-position could be a handle for various functionalization reactions, such as oxidation, halogenation, or condensation reactions, leading to a diverse library of derivatives. The trifluoromethyl group itself, while generally stable, can participate in certain transformations under specific conditions.

Moreover, the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, and the presence of the trifluoromethyl group is expected to activate the ring towards such substitutions. A systematic study of SNAr reactions with a wide range of nucleophiles could unlock a vast chemical space of novel derivatives with potentially interesting properties. The investigation of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, at different positions of the pyrimidine ring would also be a fruitful area of research.

| Reaction Type | Potential for Novelty | Research Focus |

| Functionalization of the Methyl Group | Access to new derivatives with diverse functionalities. | Exploration of selective oxidation, halogenation, and condensation reactions. |

| Nucleophilic Aromatic Substitution (SNAr) | Activation of the pyrimidine ring by the CF3 group. | Systematic study with various nucleophiles to explore regioselectivity and reactivity. |

| Cross-Coupling Reactions | Introduction of diverse aryl and alkyl substituents. | Investigation of Suzuki, Stille, and Buchwald-Hartwig couplings at different ring positions. |

| Photochemical Reactions | Potential for unique cycloaddition and rearrangement reactions. | Exploration of photochemical transformations in the presence of suitable sensitizers. |

Real-time Spectroscopic Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and discovering new reactivity. The identification and characterization of transient intermediates and species are key to elucidating these mechanisms.

The application of in-situ and operando spectroscopic techniques offers a powerful tool for real-time monitoring of chemical reactions. Techniques such as nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy can provide valuable information about the formation and consumption of reactants, intermediates, and products as the reaction progresses. For instance, real-time NMR spectroscopy has been successfully used to monitor the synthesis of pyrimidines, providing insights into the reaction kinetics and mechanism. The detection of radical ion intermediates in pyrimidine dimer splitting using laser flash photolysis further highlights the potential of time-resolved spectroscopy in this field. nih.gov

Future research should focus on applying these advanced spectroscopic methods to study the synthesis of this compound. This would enable the direct observation of short-lived intermediates and transition states, providing a more complete picture of the reaction landscape. Such studies could lead to the development of more efficient and selective synthetic protocols.

| Spectroscopic Technique | Information Gained | Potential Application to this compound |

| Real-time NMR Spectroscopy | Reaction kinetics, identification of intermediates, and mechanistic insights. | Monitoring the formation of the pyrimidine ring and subsequent functionalization reactions. |

| In-situ IR/Raman Spectroscopy | Changes in functional groups and bonding during the reaction. | Tracking the conversion of starting materials and the formation of key intermediates. |

| Laser Flash Photolysis | Detection and characterization of transient radical species. | Investigating photochemical reactions and identifying reactive intermediates. |

Expansion of Predictive Computational Studies for De Novo Molecular Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For this compound, computational studies can play a pivotal role in guiding synthetic efforts and exploring its potential applications.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity indices. mdpi.comjchemrev.com These calculations can help in understanding the influence of the methyl and trifluoromethyl groups on the properties of the pyrimidine ring and in predicting the regioselectivity of various reactions. For instance, DFT studies on triazolo-pyrimidine derivatives have provided valuable insights into their electronic and structural properties. jchemrev.com

Furthermore, the principles of de novo molecular design can be applied to create novel molecules based on the this compound scaffold with desired properties. nih.govmdpi.comresearchgate.net By combining computational screening with synthetic chemistry, it is possible to design and synthesize new compounds with optimized characteristics for specific applications, such as in materials science. In silico studies can predict properties like absorption and emission spectra, which are crucial for the design of new organic electronic materials.

| Computational Method | Predicted Properties | Application in De Novo Design |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity, and spectroscopic properties. mdpi.comjchemrev.com | Guiding synthetic strategies and predicting the outcome of chemical reactions. |

| Molecular Docking (for biological applications) | Binding affinity and mode of interaction with biological targets. | Designing new drug candidates (outside the scope of this article's non-biological focus). |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical and chemical properties based on molecular structure. | Screening virtual libraries of derivatives for desired material properties. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and conformational preferences of molecules. | Understanding the behavior of the scaffold in different environments, such as in a polymer matrix. |

Exploration of this compound Integration into Novel Functional Materials (Non-biological applications)

The unique combination of a methyl group, a trifluoromethyl group, and a pyrimidine ring in this compound makes it an attractive building block for the development of novel functional materials with tailored properties. The non-biological applications of this scaffold remain largely unexplored, presenting a significant opportunity for future research.

One promising area is in the field of organic electronics . Pyrimidine derivatives have been investigated as components of organic light-emitting diodes (OLEDs), where they can function as electron-transporting or emissive materials. nih.govrsc.orgresearchgate.netvu.lt The electron-withdrawing nature of the trifluoromethyl group in this compound could enhance its electron-transporting properties, making it a candidate for use in OLEDs and other organic electronic devices.

Another potential application is in the synthesis of functional polymers . nih.govresearchgate.netresearchgate.netiarjset.comrgnpublications.com The pyrimidine ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material. For example, polymers containing trifluoromethyl groups often exhibit enhanced thermal stability, chemical resistance, and unique optical properties. The development of conductive polymers based on the this compound scaffold could lead to new materials for applications in sensors, actuators, and energy storage devices.

| Material Type | Potential Role of this compound | Key Properties to Investigate |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material or host for emissive dopants. nih.govrsc.org | Electron mobility, LUMO level, and thermal stability. |

| Conductive Polymers | Monomeric unit for polymerization. nih.govresearchgate.net | Electrical conductivity, electrochemical stability, and processability. |

| Fluorinated Polymers | Introduction of trifluoromethyl groups to enhance material properties. | Thermal stability, chemical resistance, and optical properties. |

| Liquid Crystals | Core mesogenic unit. | Mesophase behavior and electro-optical properties. |

Q & A

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings